Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate
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Overview
Description
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyloxy group and a methylthiazolyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid.
Reduction: 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzyl alcohol.
Substitution: Various substituted thiazolyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzyloxy and thiazolyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-Methyl-thiazol-4-yl)-benzoate
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
Uniqueness
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of both a benzyloxy group and a methylthiazolyl group, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a unique combination of reactivity and functionality that makes it valuable for various applications in research and industry.
Biological Activity
Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound notable for its unique structural features, which include a benzoate ester linked to a benzyloxy group and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C19H17NO3S
- Molecular Weight : 339.4 g/mol
The compound's structure allows for diverse interactions with biological targets, which is essential for its potential therapeutic applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The thiazole ring is known for its biological significance and is often associated with various pharmaceutical agents. Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating pathways relevant to disease treatment.
Case Study: Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties against several strains of fungi. For example, tests conducted against Candida albicans showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating promising antifungal activity.
Anticancer Activity
Recent investigations have also focused on the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
The proposed mechanism involves the compound's interaction with cellular signaling pathways that regulate apoptosis and cell proliferation. Specifically, it may inhibit certain kinases involved in cancer cell survival.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | Candida albicans | Inhibition Zone: 15 mm | |
Anticancer | Various cancer cell lines | Induction of apoptosis |
The biological activity of this compound is believed to stem from its structural features. The benzyloxy and thiazole groups are crucial for binding to specific enzymes or receptors, modulating their activity. Preliminary studies suggest that the compound may influence oxidative stress pathways and inhibit certain enzymatic activities critical for pathogen survival.
Comparison with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 5-(azidomethyl)-2-(benzyloxy)benzoate | C19H18N4O3 | Contains an azido group, enhancing reactivity |
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate | C20H22N2O3S | Features an amino group, potentially increasing activity |
Methyl 2-(ethoxy)-5-(2-methylthiazol-4-yl)benzoate | C19H21NO3S | Ethoxy group instead of benzyloxy, affecting solubility |
This compound stands out due to its combination of functional groups, which may enhance its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C19H17NO3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 5-(2-methyl-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H17NO3S/c1-13-20-17(12-24-13)15-8-9-18(16(10-15)19(21)22-2)23-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
GLUDMWNLWIKIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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